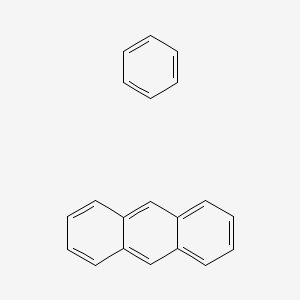

Anthracene--benzene (1/1)

Description

Properties

CAS No. |

64560-10-7 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

anthracene;benzene |

InChI |

InChI=1S/C14H10.C6H6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;1-2-4-6-5-3-1/h1-10H;1-6H |

InChI Key |

QBCDNBQZQIXTGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C2C=C3C=CC=CC3=CC2=C1 |

Related CAS |

25748-82-7 |

Origin of Product |

United States |

Methodologies for Synthesis and Crystallization of Anthracene Benzene 1/1 Systems

Solution-Phase Growth Techniques for Anthracene-Benzene (1/1) Co-crystals

Solution-phase methods are the most common approaches for growing co-crystals, relying on the dissolution of stoichiometric amounts of the constituent molecules in a suitable solvent, followed by supersaturation to induce crystallization. japer.innih.gov For the anthracene-benzene system, benzene (B151609) itself can act as both a co-former and the solvent.

Key solution-based techniques applicable to the anthracene-benzene (1/1) system include:

Slow Evaporation: This is a conventional and widely used technique for co-crystal growth. nih.govnih.gov It involves dissolving anthracene (B1667546) in benzene in a 1:1 molar ratio, or a ratio that accounts for the solvent properties, and allowing the solvent to evaporate slowly at a controlled temperature. The gradual increase in solute concentration leads to the formation of supersaturation and subsequent nucleation and growth of co-crystals. nih.gov The slow rate of evaporation is crucial for the formation of large, high-quality crystals. Studies on the growth of pure anthracene crystals have successfully used benzene as a solvent in slow evaporation setups. researchgate.net

Slow Cooling: This method involves dissolving the components (anthracene and a stoichiometric amount of benzene, potentially in another inert solvent) at an elevated temperature to create a saturated solution. The solution is then cooled slowly and controllably. As the temperature decreases, the solubility of the components drops, leading to supersaturation and crystallization. frontiersin.org The cooling rate is a critical parameter that influences the size and quality of the resulting crystals.

Solvent Diffusion: In this technique, the components are dissolved in a "good" solvent in which they are highly soluble. A "poor" solvent, in which the components are less soluble, is then slowly introduced, often through vapor diffusion. frontiersin.org This gradual change in the solvent environment reduces the solubility of the co-crystal components, inducing crystallization. For the anthracene-benzene system, this could involve a solution of anthracene in a solvent like toluene (B28343), into which benzene (as the co-former) and an anti-solvent are diffused.

The choice of solvent is a critical factor in solution-based methods, as it can influence not only the solubility of the components but also the final stoichiometry of the resulting co-crystal. japer.in

Table 1: Solution-Phase Growth Techniques for Anthracene-Benzene (1/1) Co-crystals

| Technique | Description | Key Parameters |

| Slow Evaporation | Stoichiometric amounts of anthracene and benzene are dissolved, and the solvent is allowed to evaporate slowly. nih.gov | Temperature, evaporation rate, solvent purity. |

| Slow Cooling | A saturated solution of the components at a higher temperature is cooled slowly to induce crystallization. frontiersin.org | Cooling rate, initial concentration, solvent choice. |

| Solvent Diffusion | A poor solvent is slowly diffused into a solution of the components in a good solvent to decrease solubility. frontiersin.org | Choice of solvent/anti-solvent pair, diffusion rate. |

Solid-State Preparation Routes for Anthracene-Benzene (1/1) Complexes

Solid-state, or mechanochemical, methods offer an alternative to solution-based synthesis, often being more environmentally friendly by reducing or eliminating the need for solvents. researchgate.netacs.org These techniques involve the direct reaction of solid reactants by applying mechanical energy.

Neat Grinding: This method involves the manual or mechanical grinding of the solid reactants (anthracene and a solid form of benzene, or by introducing benzene vapor) together in a mortar and pestle or a ball mill. rsc.orguantwerpen.be The mechanical force breaks down the crystal lattices of the reactants, increases the surface area, and facilitates molecular diffusion, leading to the formation of the co-crystal. acs.org

Liquid-Assisted Grinding (LAG): LAG is a variation of neat grinding where a small, sub-stoichiometric amount of a liquid is added to the solid reactants during the grinding process. acs.orgnih.gov The liquid phase can act as a catalyst, accelerating the reaction by enhancing molecular mobility and facilitating the dissolution and reprecipitation of the components into the more stable co-crystal form. acs.org For the anthracene-benzene system, a small amount of an inert solvent could be used to facilitate the formation of the complex.

While direct research on the solid-state synthesis of anthracene-benzene (1/1) is limited, studies on other polycyclic aromatic hydrocarbons have demonstrated the efficacy of mechanochemistry in producing co-crystals. rsc.orguantwerpen.be For instance, co-crystals of anthracene and 9-methylanthracene (B110197) with 1,4-diiodotetrafluorobenzene (B1199613) have been successfully synthesized via ball-milling. rsc.org

Table 2: Solid-State Preparation Routes for Anthracene-Benzene (1/1) Complexes

| Technique | Description | Key Parameters |

| Neat Grinding | Grinding solid reactants together without any solvent. uantwerpen.be | Grinding time, frequency/speed, temperature. |

| Liquid-Assisted Grinding (LAG) | Grinding solid reactants with a small amount of a liquid phase. nih.gov | Choice of liquid, liquid-to-solid ratio, grinding time. |

Strategies for Stoichiometric Control and Crystal Purity in Anthracene-Benzene (1/1) Systems

Achieving the correct 1:1 stoichiometry and high purity is paramount in co-crystal synthesis. Several factors can influence the final composition and quality of the crystalline product.

Control of Initial Stoichiometry: In both solution and solid-state methods, starting with the correct molar ratio of the components is the primary strategy for obtaining the desired co-crystal. acs.org For the anthracene-benzene (1/1) system, an equimolar ratio of the two components would be the logical starting point.

Solvent Selection: As demonstrated in related systems, the choice of solvent can be a powerful tool for controlling stoichiometry. mdpi.com In the case of the perylene-TCNQ system, using toluene as a solvent exclusively yields 1:1 crystals, whereas using benzene yields 3:1 crystals, regardless of the initial molar ratio of reactants. mdpi.comacs.org This solvent-dependent stoichiometry is governed by the relative solubilities of the different co-crystal phases. acs.org Therefore, for the anthracene-benzene system, a systematic screening of solvents is essential to identify conditions that thermodynamically favor the formation of the 1:1 complex.

Thermodynamic Control: The final co-crystal product is often the most thermodynamically stable form under the given experimental conditions. Techniques like slurry conversion, where a mixture of the components is stirred in a solvent in which they have limited solubility, can be used. nih.gov Over time, the system will equilibrate to form the most stable co-crystal phase, which can help ensure the desired stoichiometry and purity.

Purification Techniques: Ensuring high purity often involves starting with highly purified reactants. Anthracene, for instance, can be purified by methods such as sublimation or recrystallization from various solvents, including benzene itself, before being used in co-crystal synthesis. wikipedia.org Subsequent recrystallization of the obtained co-crystals can further enhance their purity.

Table 3: Strategies for Stoichiometric Control and Purity

| Strategy | Methodology | Rationale |

| Molar Ratio Control | Precisely measuring a 1:1 molar ratio of anthracene and benzene before synthesis. acs.org | The starting ratio is the most direct way to influence the final product stoichiometry. |

| Solvent Screening | Performing crystallization experiments in a variety of solvents. mdpi.com | Different solvents can selectively precipitate co-crystals of a specific stoichiometry based on solubility differences. acs.org |

| Slurry Conversion | Stirring the components in a solvent where they are sparingly soluble for an extended period. nih.gov | Allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable co-crystal phase. |

| Reactant Purification | Pre-purifying anthracene and benzene using methods like recrystallization or sublimation. wikipedia.org | Removes impurities that could be incorporated into the crystal lattice or inhibit co-crystal formation. |

Structural Elucidation and Crystalline Architectures of Anthracene Benzene 1/1

Advanced X-ray Diffraction Analysis of Anthracene-Benzene (1/1) Co-crystals

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For a co-crystal like anthracene-benzene (1/1), this analysis reveals not only the individual molecular structures but, more importantly, the precise way in which the two different molecules assemble to form a stable, repeating lattice.

The foundational step in crystal structure analysis is the determination of the unit cell—the smallest repeating unit of the crystal lattice—and its symmetry, described by a specific space group. While detailed experimental data for the anthracene-benzene (1/1) co-crystal is not widely published, the crystallographic parameters of its constituent components are well-established and provide a basis for understanding their potential co-crystal arrangement.

Pure anthracene (B1667546) crystallizes in the monoclinic system with the space group P2₁/a, characterized by a distinct herringbone arrangement of its molecules. researchgate.netresearchgate.net Pure benzene (B151609), at low temperatures, crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The formation of a 1:1 co-crystal necessitates a new, unique unit cell and space group that can accommodate both molecules in an ordered fashion. The resulting symmetry would be different from either of the pure components and would depend on the specific intermolecular interactions that govern the packing of the anthracene and benzene molecules together.

| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) |

|---|---|---|---|

| Anthracene | Monoclinic | P2₁/a | a = 8.553, b = 6.016, c = 11.172, β = 124.60 |

| Benzene (at 4.2 K) | Orthorhombic | Pbca | a = 7.355, b = 9.371, c = 6.700 |

Crystallographic data for the pure components of the co-crystal. researchgate.net Note that co-crystal parameters would differ.

Both anthracene and benzene are rigid, planar molecules. In a co-crystal structure, their individual conformations are expected to remain largely unchanged. The primary focus of structural analysis is therefore on the crystalline packing—the specific arrangement of these molecules relative to one another. Aromatic molecules typically pack via two main motifs: face-to-face (π-π stacking) and edge-to-face (C-H···π interactions). researchgate.net

In pure anthracene, the herringbone motif is dominated by edge-to-face interactions. researchgate.net The introduction of smaller benzene molecules into the lattice to form a 1:1 co-crystal would disrupt this packing. The most probable arrangement would involve alternating stacks of anthracene and benzene molecules, maximizing favorable π-π interactions between the electron-rich aromatic faces. Such mixed stacking is a common feature in charge-transfer co-crystals and other aromatic-aromatic systems. acs.org This arrangement allows for efficient space-filling and stabilization through van der Waals forces and specific electronic interactions.

A quantitative analysis of the geometry within the crystal lattice provides insight into the strength and nature of the intermolecular forces. In a hypothetical mixed stack of anthracene and benzene, the key parameter is the interplanar distance between the aromatic rings.

Studies on analogous co-crystals, such as those involving anthracene and various electron acceptors, show that typical donor-acceptor distances within π-stacks are in the range of 3.3 to 3.5 Å. acs.orgrsc.org These distances are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. In addition to face-to-face stacking, C-H···π interactions, where a hydrogen atom from one molecule points towards the π-face of another, play a crucial role in defining the three-dimensional structure. chemrxiv.orgchemrxiv.org These interactions typically occur at distances of 2.6 to 2.9 Å (H···π centroid). The precise orientation—whether parallel-displaced or perfectly eclipsed—and the specific distances would be determined by a balance of attractive and repulsive forces to achieve the lowest lattice energy.

| Interaction Type | Typical Distance Range (Å) | Significance |

|---|---|---|

| π-π Stacking (Interplanar) | 3.3 - 3.8 | Stabilizes face-to-face arrangements of aromatic rings. |

| C-H···π (H to ring centroid) | 2.6 - 3.2 | Stabilizes edge-to-face and T-shaped arrangements. |

| Iodine···π (in I₂F₄ co-crystal) | 3.4 - 3.6 | Example of halogen bonding influencing packing. rsc.org |

Typical intermolecular interaction distances observed in various anthracene co-crystals and related aromatic systems.

Investigation of Polymorphism and Pseudopolymorphism in Anthracene-Benzene (1/1) Systems

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. A related phenomenon, pseudopolymorphism, involves the formation of solvates, where solvent molecules are incorporated into the crystal structure.

When a compound is crystallized from a solvent, molecules of the solvent can become trapped in the crystal lattice, forming a solvate. This is a form of pseudopolymorphism. The formation of an "Anthracene--benzene (1/1)" compound is a classic example of a 1:1 solvate, where benzene acts as the solvent that is incorporated into the anthracene crystal structure. Research on 9-anthracene-carboxylic acid has shown that it is particularly prone to forming solvates, hosting solvent molecules within the interstices of its molecular framework. researchgate.net

In such a structure, the benzene molecule would occupy a well-defined position and orientation relative to the anthracene molecule within the unit cell. The geometry is not random but is dictated by specific host-guest interactions, leading to a stoichiometric 1:1 complex. Characterization techniques like X-ray diffraction would confirm the ordered inclusion of benzene, while thermal analysis (such as TGA) could be used to determine the stoichiometry by observing the temperature at which the solvent is released. rsc.org

The specific crystalline form (polymorph or pseudopolymorph) that is obtained is highly sensitive to the conditions of crystallization. nih.gov Key factors include the choice of solvent, the rate of cooling or evaporation, temperature, and pressure. nih.gov

For the anthracene-benzene system, the formation of the 1:1 solvate is favored when benzene is used as the crystallization solvent. Slow evaporation of a saturated benzene solution would likely yield well-formed crystals of the anthracene-benzene (1/1) solvate. nih.gov Conversely, using a different solvent in which both anthracene and benzene are dissolved might lead to the crystallization of pure anthracene or a different, non-solvated co-crystal polymorph.

Cooling rates also play a critical role; studies on similar systems show that different cooling protocols can favor different crystal forms. sci-hub.se Furthermore, high-pressure experiments on pure anthracene and pure benzene have demonstrated that they undergo phase transitions to new, denser polymorphs. nih.gov This suggests that the anthracene-benzene (1/1) system could also exhibit a complex polymorphic landscape under non-ambient conditions, potentially forming different crystal structures with unique packing arrangements and properties.

Intermolecular Interactions and Supramolecular Recognition in Anthracene Benzene 1/1 Assemblies

Elucidation of π-π Stacking Interactions within Anthracene-Benzene (1/1) Complexes

The quintessential interaction driving the formation of the anthracene-benzene co-crystal is π-π stacking. This non-covalent interaction occurs between the electron-rich π-systems of the aromatic rings of anthracene (B1667546) and benzene (B151609).

Aromatic stacking interactions are fundamental in chemistry, biology, and materials science. acs.org They arise from a combination of electrostatic and dispersion forces between aromatic rings. mdpi.com While the benzene dimer is the simplest prototype for studying these interactions, the principles extend to more complex systems like the anthracene-benzene complex. mdpi.com In the gas phase, dispersion forces are the dominant attractive force in aromatic stacking. rsc.org For instance, computational studies have shown that the stacking interaction energy of a benzene-anthracene complex is significantly larger than that of a benzene-benzene complex, a trend attributed to increased dispersion with the larger aromatic surface of anthracene. rsc.org

Table 1: Comparison of Dimerization Energies

| Dimer | Estimated Binding Energy (kcal/mol) | Primary Driving Force |

|---|---|---|

| Benzene Dimer | 2-3 mdpi.com | Dispersion and Electrostatics mdpi.com |

| Anthracene Dimer | ~10.23 ± 1.36 mdpi.com | Dispersion mdpi.com |

This table provides a comparative view of the binding energies in benzene and anthracene dimers, offering context for the interactions within the anthracene-benzene complex.

Substituents on the aromatic rings can significantly modulate the strength and geometry of π-π stacking interactions. acs.orgresearchgate.net The traditional view, known as the polar/π model, suggests that electron-withdrawing substituents decrease the electron density of the π-system, reducing electrostatic repulsion and thereby enhancing the stacking interaction. acs.org Conversely, electron-donating groups would be expected to hinder stacking. acs.org

However, more recent models and computational studies suggest that the nature of substituent effects is more complex. acs.orgacs.org A "direct interaction" model proposes that the effects arise from direct through-space interactions between the substituent and the opposing aromatic ring, rather than through polarization of the π-system. acs.orgacs.org In some cases, both electron-donating and electron-withdrawing substituents have been found to enhance stacking interactions compared to the unsubstituted dimer. acs.org These effects are also additive in multiply substituted systems. acs.org While specific studies on substituted anthracene-benzene (1/1) complexes were not found, these general principles would apply, influencing the stability and preferred orientation of the co-crystal.

Analysis of C-H···π Interactions in Anthracene-Benzene (1/1) Systems

Beyond π-π stacking, C-H···π interactions play a crucial role in the structural organization of the anthracene-benzene co-crystal. These interactions are a form of weak hydrogen bonding where a C-H bond acts as the hydrogen bond donor and the π-electron cloud of an aromatic ring serves as the acceptor. rsc.org

Table 2: Characteristics of C-H···π Interactions

| Interaction Type | Typical Donor | Typical Acceptor | Approximate Distance (H···π) |

|---|---|---|---|

| C-H···π | sp, sp², sp³ C-H bonds rsc.org | Aromatic π-system rsc.org | 2.7 - 3.0 Å researchgate.netresearchgate.net |

This table summarizes the key features of C-H···π interactions, which are crucial for the structural stabilization of the anthracene-benzene system.

Host-Guest Chemistry Principles as Applied to Anthracene-Benzene (1/1) Recognition

The formation of the anthracene-benzene (1/1) co-crystal can be viewed through the lens of host-guest chemistry. In this context, one molecule can be considered the "host" that provides a binding site for the "guest" molecule. This recognition is driven by the complementarity of size, shape, and electronic properties between the host and guest.

Anthracene-containing macrocycles and cages have been synthesized and shown to act as hosts for various guest molecules, including fullerenes and other aromatic compounds. rsc.orgresearchgate.netacs.orgresearchgate.net The recognition process often involves the encapsulation of the guest within a cavity provided by the host, stabilized by multiple non-covalent interactions. nih.govacs.org For instance, anthracene-based nanotubes can selectively bind fullerenes through a combination of π-π and C-H···π interactions. rsc.org While the anthracene-benzene (1/1) system is a co-crystal rather than a traditional host-guest complex with a pre-organized cavity, the principles of molecular recognition are analogous. The specific and directional nature of the intermolecular interactions between anthracene and benzene leads to their mutual recognition and self-assembly into a well-defined crystalline structure. nih.govnih.gov

Determination of Binding Stoichiometry and Association Constants (e.g., 1:1 binding)

The formation of a defined 1:1 complex between anthracene and benzene has been established through thermochemical investigations, primarily using solubility measurements. nih.govunt.edu By analyzing the solubility of anthracene in binary solvent mixtures containing benzene (such as benzene/n-heptane or benzene/isooctane), researchers can model the equilibrium of the association. nih.gov

Experimental solubility data is best described by postulating the formation of a 1:1 anthracene-benzene complex. nih.gov However, the calculated value of the association or equilibrium constant (Kc) is highly dependent on the theoretical model employed and how nonspecific interactions within the solution are accounted for. nih.govunt.edu

For instance, a simple solution model that extends predictive equations for partial molar excess properties to include association between the solute (anthracene) and a solvent component (benzene) yielded a molarity-based equilibrium constant (Kc) of approximately 0.107 M-1. nih.gov In contrast, a stoichiometric complexation model that attributes all enhancement in anthracene's solubility solely to the formation of the 1:1 complex requires a larger equilibrium constant of about 0.228 M-1 to fit the experimental data. nih.gov

Further studies have reinforced this model-dependency. One analysis demonstrated that solubility data for anthracene in benzene-alkane mixtures could be described with a Kc of 1.91, but failing to properly account for nonspecific interactions led to a significantly different calculated value of 4.07 for the same complex. unt.edu These findings underscore that while the 1:1 stoichiometry is well-supported, the reported association constants vary based on the theoretical framework used for their calculation.

| Association Constant (Kc) in M-1 | Method/Model | Source |

|---|---|---|

| ~ 0.107 | Simple solution model including nonspecific interactions | nih.gov |

| ~ 0.228 | Stoichiometric complexation model | nih.gov |

| 1.91 | NIBS model describing solubility in benzene/n-heptane and benzene/isooctane | unt.edu |

| 4.07 | Model failing to include nonspecific interactions | unt.edu |

Specificity and Selectivity in Anthracene-Benzene (1/1) Host-Guest Systems

In the context of supramolecular chemistry, specificity refers to the ability of a host molecule to bind to a single type of guest, while selectivity describes the host's preference for one guest over another in a competitive environment. rsc.orgfrontiersin.org These concepts are hallmarks of advanced host-guest systems, which typically feature pre-organized cavities and multiple, convergent binding sites to achieve high affinity and discrimination. wiley.comacs.orgresearchgate.net

The Anthracene--benzene (1/1) complex represents a fundamental host-guest interaction, where one molecule can be considered the host and the other the guest. However, due to the relatively simple, non-covalent π-stacking interaction and the lack of a defined, rigid binding cavity, the specificity and selectivity are inherently limited compared to more sophisticated synthetic receptors. rsc.orgacs.org

Electronic Structure and Charge Transfer Phenomena in Anthracene Benzene 1/1 Complexes

Theoretical Frameworks for Describing Charge Transfer Excitations in Anthracene-Benzene Complexes

The accurate theoretical description of charge-transfer complexes is challenging for many quantum chemical methods due to the non-local nature of the electron excitation. Standard density functional theory (DFT) often fails to correctly describe the long-range interactions inherent in CT processes. arxiv.org Consequently, more advanced computational methods are required to accurately model these phenomena.

Comprehensive theoretical studies on similar aromatic donor-acceptor complexes, such as those between benzene (B151609), naphthalene (B1677914), or anthracene (B1667546) and stronger acceptors like tetracyanoethylene (B109619) (TCNE), have established a robust hierarchy of methods. rsc.orgrsc.org These frameworks are applicable to understanding the weaker interactions within the anthracene-benzene system.

Characterization of Ground State Charge Transfer

For a series of polyacene-TCNE complexes, the intermolecular separation distance was found to decrease as the size of the donor molecule increased (benzene > naphthalene > anthracene), indicating stronger interaction with larger, more polarizable donors. rsc.org A similar trend is expected for complexes with benzene. Theoretical calculations for the benzene dimer show an interaction energy of approximately -2.8 kcal/mol, while for the anthracene dimer, it is significantly larger, around -31 to -36 kJ/mol (approx. -7.4 to -8.6 kcal/mol), highlighting the stronger dispersion forces in larger aromatic systems. acs.orgnih.gov The interaction in the anthracene-benzene complex would lie between these values. The ground state exhibits only a minimal transfer of charge, with the electronic structure closely resembling that of the individual, non-interacting molecules.

Analysis of Excited State Charge Transfer Transitions

The defining characteristic of an EDA complex is the charge-transfer excitation, where a photon promotes an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the anthracene-benzene complex, this corresponds to a transition from the HOMO of anthracene to the LUMO of benzene. arxiv.org

Accurately calculating the energy of this CT excitation requires sophisticated methods. Time-dependent density functional theory (TD-DFT) with range-separated functionals has shown success. aip.org More rigorous, high-level ab initio methods such as the algebraic diagrammatic construction method to second order (ADC(2)) and the many-body perturbation theory GW-Bethe-Salpeter approach (GW-BSE) have been shown to provide excellent agreement with experimental data for CT energies in related aromatic complexes, with errors often within 0.1-0.2 eV. arxiv.orgrsc.orgaip.org These calculations confirm that the lowest energy electronic excitations in such complexes are typically of CT character. rsc.orgrsc.org For the anthracene-benzene exciplex, theoretical studies using methods like CASSCF/NEVPT2 and ADC(2) are employed to calculate binding energies and characterize the excited state. caltech.edu

Spectroscopic Signatures Indicative of Charge Transfer in Anthracene-Benzene (1/1)

Experimental evidence for charge-transfer interactions is primarily obtained through electronic absorption and emission spectroscopy. The formation of a complex introduces new electronic transitions that are absent in the spectra of the individual components.

UV-Vis Absorption Spectroscopy for Charge Transfer Bands

Electron donor-acceptor complexes are often characterized by the appearance of a new, typically broad and weak, absorption band in the UV-visible spectrum at a longer wavelength than the absorptions of the parent molecules. quora.com This band, known as the charge-transfer band, corresponds to the direct excitation of an electron from the donor's HOMO to the acceptor's LUMO.

For complexes involving anthracene as the donor, these CT bands are well-documented. For example, the complex between anthracene and the strong acceptor TCNE shows a distinct CT band. arxiv.org In the case of the much weaker interaction with benzene, the CT band is expected to be significantly weaker and at a higher energy (shorter wavelength) than in complexes with strong acceptors. It may appear as a subtle shoulder on the long-wavelength tail of anthracene's own strong π-π* absorption bands, which occur up to about 380 nm. quora.commsu.edu The increasing conjugation from benzene to anthracene causes a bathochromic (red) shift in the absorption maxima, and the CT band of the complex follows this trend, with its energy being inversely related to the ionization potential of the donor. msu.eduresearchgate.net

Luminescence Spectroscopy Revealing Charge Transfer Origin

While CT absorption can be weak, evidence of CT interactions is often more clearly observed in luminescence spectra. When the complex is excited, it can relax into a stabilized excited state with significant charge-transfer character, known as an exciplex (excited state complex). This exciplex formation is a well-known phenomenon for planar conjugated molecules like anthracene. researchgate.netmdpi.com

The fluorescence from an exciplex has distinct characteristics:

A large Stokes shift: The emission is significantly red-shifted compared to the fluorescence of the individual monomer (anthracene in this case).

Broad and structureless: The emission band lacks the vibrational fine structure typical of the monomer's fluorescence. acs.org

Studies on anthracene mixed with N,N-dimethylaniline in benzene have shown the formation of an exciplex with a distinct, red-shifted emission. researchgate.net In an anthracene-based catenane (a mechanically interlocked molecule), where anthracene units are held in close proximity, a new emission band centered at 650 nm was observed and attributed to an exciplex state, characterized by a low quantum yield and a long fluorescence lifetime (14 ns), which are hallmarks of delayed electron-hole recombination in an exciplex. acs.org The formation of the anthracene-benzene exciplex would similarly result in a broad, structureless, and red-shifted emission compared to the structured fluorescence of anthracene monomer.

Intermolecular Orbital Interactions and Electron Density Redistribution in Anthracene-Benzene (1/1)

The formation of the anthracene-benzene complex and its associated charge-transfer phenomena are rooted in the interactions between the molecular orbitals of the constituent molecules. In a cofacial arrangement, the π-orbitals of anthracene and benzene overlap.

The primary interaction occurs between the frontier molecular orbitals: the HOMO of the donor (anthracene) and the LUMO of the acceptor (benzene). This interaction leads to the formation of new orbitals for the complex. researchmap.jp As described in studies of acene dimers, the individual HOMOs and LUMOs of the monomers combine to form bonding and anti-bonding combinations in the dimer or complex. nih.gov

This orbital mixing results in a redistribution of electron density. In the ground state, the mixing is minimal, leading to a very small net transfer of electron density from anthracene to benzene. However, upon photoexcitation to the charge-transfer state, there is a near-complete transfer of one electron from the HOMO, which is localized on the anthracene moiety, to the LUMO, which is localized on the benzene moiety. arxiv.org This dramatic redistribution of electron density upon excitation is the fundamental process that defines the charge-transfer complex and gives rise to its unique spectroscopic properties.

| Interaction / Phenomenon | Description | Theoretical Approach | Spectroscopic Signature |

|---|---|---|---|

| Ground State Interaction | Primarily van der Waals forces with a minor charge-transfer contribution from anthracene (donor) to benzene (acceptor). | MP2, Dispersion-corrected DFT | Subtle changes in the absorption spectrum, hard to distinguish from monomer spectra. |

| Charge-Transfer (CT) Excitation | Photoinduced promotion of an electron from the HOMO of anthracene to the LUMO of benzene. | TD-DFT, ADC(2), GW-BSE | A weak, broad absorption band at a longer wavelength than the parent molecules' absorption (CT band). quora.com |

| Exciplex Formation | Formation of a stabilized, bound excited state with significant charge-transfer character. | CASSCF/NEVPT2, ADC(2) | Broad, structureless, and red-shifted fluorescence (exciplex emission) compared to anthracene monomer. acs.orgresearchgate.net |

| Orbital Overlap | Mixing of the frontier molecular orbitals (HOMOAn and LUMOBz) due to spatial proximity. | DFT, SAPT | Enables the charge-transfer transition and stabilizes the complex. |

HOMO-LUMO Gap Analysis and its Modulation in Anthracene-Benzene Charge Transfer Complexes

The HOMO-LUMO gap is a critical parameter in determining the electronic and optical properties of molecular complexes. In donor-acceptor systems, this gap is not only dependent on the individual components but also on their interaction within the complex. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding these interactions. mdpi.com

The formation of a charge-transfer complex influences the energy levels of the frontier orbitals. Upon complexation, the HOMO of the resulting complex is typically lower in energy than the HOMO of the isolated donor, while the LUMO of the complex is higher in energy than the LUMO of the isolated acceptor. mdpi.com This modulation is a direct consequence of the charge-transfer interaction.

A systematic way to modulate the HOMO-LUMO gap is by varying the size of the aromatic core of the donor or acceptor molecules. Studies on donor-π-acceptor (D-π-A) dyes have shown that increasing the size of the π-conjugated core leads to a decrease in the HOMO-LUMO gap. For instance, in a series of related compounds, changing the aromatic core from a benzene unit to an anthracene unit results in a significant reduction of the energy difference between the fragment HOMO and LUMO. mdpi.com

Theoretical calculations on charge-transfer complexes with a constant acceptor, 1,3,6-trinitro-9,10-phenanthrenequinone (PQ), and various polycyclic aromatic hydrocarbon donors demonstrate this trend. The energy difference (ΔEMO) between the LUMO of the acceptor and the HOMO of the donor decreases as the size of the linear aromatic donor increases. This directly impacts the HOMO-LUMO gap of the resulting charge-transfer complex (ΔCTCEMO). mdpi.com

| Donor Molecule | Donor HOMO (DEHOMO) (eV) | ΔEMO (AELUMO - DEHOMO) (eV) | Complex HOMO-LUMO Gap (ΔCTCEMO) (eV) |

| Benzene (BZ) | -6.97 | 2.39 | 3.10 |

| Naphthalene (NA) | -6.04 | 1.47 | - |

| Anthracene (AN) | -5.47 | 0.90 | 1.83 |

| Tetracene (TET) | -5.10 | 0.53 | - |

| Pentacene (PEN) | -4.85 | 0.28 | 1.37 |

Table 1: Comparison of HOMO energies and resulting energy gaps for charge-transfer complexes of various polycyclic aromatic hydrocarbons with the acceptor 1,3,6-trinitro-9,10-phenanthrenequinone (PQ). The acceptor LUMO (AELUMO) is constant at -4.57 eV. Data sourced from theoretical calculations. mdpi.com

As shown in the table, donors with a more extended, linear arrangement of aromatic rings have higher HOMO energy levels, leading to a smaller energy gap in the charge-transfer complex. This illustrates that linear annulation is more effective at reducing the gap than non-linear arrangements. mdpi.com The significant drop in the complex's HOMO-LUMO gap from the benzene-containing complex to the anthracene-containing one highlights the profound effect of the donor's electronic structure. mdpi.com

Investigation of Phase Transitions Influenced by Charge Transfer Interactions in Related Systems (e.g., Anthracene-TCNB)

Charge-transfer interactions can also have a significant impact on the solid-state structural properties of molecular crystals, including inducing phase transitions. A well-studied example is the 1:1 charge-transfer complex of anthracene and tetracyanobenzene (A-TCNB).

This complex undergoes an orientational order-disorder phase transition at approximately 206 K. unl.edu Above this temperature, in the high-temperature (HT) phase, the anthracene molecules are dynamically disordered, occupying two equivalent orientations with equal probability. unl.eduunl.edu This disorder is not static but involves rapid reorientation of the anthracene molecules. unl.edu Below the transition temperature, the crystal enters a low-temperature (LT) phase where the anthracene molecules become ordered into one of these orientations. unl.edu

X-ray diffraction studies have provided detailed structural information about this transition. The space group of the crystal changes from Cm in the high-temperature phase to P21/a in the low-temperature phase. unl.edu

| Phase | Temperature (K) | Space Group | Key Structural Feature |

| High-Temperature (HT) | > 206 | Cm | Dynamic librational disorder of anthracene molecules unl.edu |

| Low-Temperature (LT) | < 206 | P21/a | Two distinct, symmetry-related orientations of anthracene molecules unl.edu |

Table 2: Crystallographic data for the phase transition in the Anthracene-Tetracyanobenzene (A-TCNB) charge-transfer complex. unl.edu

The driving force for this phase transition is a coupling between the orientation of the anthracene molecules and the lattice phonons. aip.org Specifically, the charge-transfer interactions are dependent on the relative orientation of the donor (anthracene) and acceptor (TCNB) molecules. This coupling between the molecular orientation and lattice vibrations (librational phonons) leads to the instability of the high-temperature disordered phase as the temperature is lowered, resulting in a structural transition to the more ordered low-temperature phase. unl.eduaip.org The nature of this transition is described as having mixed order-disorder and displacive characteristics. aip.org

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| Anthracene | Anthracene |

| Benzene | Benzene |

| TCNB | 1,2,4,5-Tetracyanobenzene |

| Naphthalene | Naphthalene |

| Tetracene | Tetracene |

| Pentacene | Pentacene |

| PQ | 1,3,6-Trinitro-9,10-phenanthrenequinone |

Photophysical and Photochemical Dynamics of Anthracene Benzene 1/1 Assemblies

Photoinduced Processes within Anthracene-Benzene (1/1) Co-crystals

Upon photoexcitation, the anthracene (B1667546) molecules within the co-crystal lattice can engage in several processes that are highly dependent on their spatial arrangement and intermolecular interactions with neighboring benzene (B151609) molecules.

Excimer and Exciplex Formation Mechanisms and Pathways

An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and the other in the ground state. An exciplex, similarly, is an excited-state complex formed between two different molecules. In the context of anthracene-benzene co-crystals, the formation of an anthracene excimer is a key process.

The mechanism begins with the absorption of a photon by an anthracene molecule, promoting it to an excited singlet state (S₁). mdpi.com If this excited anthracene molecule is suitably positioned in close proximity to a ground-state anthracene molecule (S₀), they can form an excimer. mdpi.comoptica.org This process is highly dependent on the crystal packing, which dictates the distance and orientation between adjacent anthracene moieties. d-nb.inforesearchgate.net The formation of the excimer is often characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence of isolated anthracene molecules. mdpi.com This red-shift arises from the stabilization of the excited state through excimer formation.

While the primary interaction discussed is between anthracene molecules, the benzene molecules in the co-crystal play a crucial role in modulating the crystal packing and, consequently, the conditions for excimer formation. d-nb.info The presence of benzene can influence the intermolecular distances and orientations of the anthracene molecules, thereby affecting the efficiency and characteristics of excimer formation.

Charge-transfer interactions between the electron-donating anthracene and the electron-accepting benzene can also lead to the formation of an exciplex. acs.orgchemrxiv.org In this scenario, upon excitation, an electron is partially or fully transferred from the anthracene (donor) to the benzene (acceptor), or vice versa, depending on their relative electronic properties. This charge-transfer state is a type of exciplex and also results in a red-shifted and broad emission. acs.orgresearchgate.netnih.gov

Control and Mechanism of Photodimerization in Anthracene-Benzene (1/1) Solid States

One of the most significant photochemical reactions of anthracene is its [4+4] photodimerization, a process that is highly controlled by the crystalline environment in the solid state. mdpi.comwikipedia.org

Topochemical Control of [4+4] Photocycloaddition in Co-crystalline Environments

Topochemical control refers to the principle that the reactivity of molecules in a crystal is determined by their spatial arrangement. For the [4+4] photocycloaddition of anthracene to occur in the solid state, the two reacting molecules must be packed in a face-to-face orientation with the distance between the reactive double bonds (at the 9 and 10 positions) being less than approximately 4.2 Å. nih.govrsc.org

In anthracene-benzene (1/1) co-crystals, the benzene molecules act as templates, influencing the packing of the anthracene molecules. Depending on the specific crystal structure, the benzene can facilitate a packing arrangement that is either conducive or inhibitory to photodimerization. If the benzene molecules arrange the anthracene molecules in a parallel, stacked manner that satisfies the geometric criteria for the [4+4] cycloaddition, then irradiation with UV light will lead to the formation of the photodimer. rsc.orgliverpool.ac.uk

The reaction proceeds through the excitation of an anthracene molecule, which then reacts with an adjacent ground-state anthracene molecule. mdpi.comoptica.org The formation of an excimer is often a precursor to the photodimerization reaction. optica.org The co-crystalline environment provides a pre-organized assembly of reactants, leading to a highly selective and often quantitative reaction. nih.govresearchgate.net

Reversibility of Photodimerization in Anthracene-Benzene (1/1) Systems

The photodimer of anthracene can often be cleaved back to the two original anthracene monomers by irradiating it with light of a shorter wavelength (higher energy) than that used for the dimerization. optica.orgtandfonline.comtandfonline.com This process is known as photocleavage or retro-cycloaddition. nih.gov

The reversibility of photodimerization in anthracene-benzene systems held within a rigid matrix is a key feature. optica.org After photodimerization, the resulting dimer is held in place by the surrounding benzene molecules in the crystal lattice. Upon irradiation with UV light of the appropriate wavelength, the dimer can absorb a photon and revert to two anthracene monomers. Because these monomers are held in close proximity and in the correct orientation for dimerization by the crystal lattice, the forward photodimerization reaction can be initiated again. optica.org This reversible process makes these systems potential candidates for applications such as optical data storage.

The thermal stability of the photodimer is also an important factor. In many cases, heating the crystal containing the photodimer can also induce the retro-[4+4] cycloaddition, regenerating the anthracene monomers. researchgate.net

Solid-State Luminescence Modulation and Underlying Mechanisms

The luminescence properties of anthracene-benzene (1/1) assemblies can be significantly modulated compared to pure crystalline anthracene. This modulation arises from the unique structural and electronic interactions within the co-crystal.

The formation of co-crystals can lead to a significant enhancement and red-shift in fluorescence. acs.org This phenomenon is often attributed to the formation of charge-transfer (CT) transition states between the electron-donating anthracene and the electron-accepting co-former, in this case, benzene. acs.orgresearchgate.netnih.gov The mixed stacking of donor and acceptor molecules in the crystal lattice facilitates these CT interactions, which can open up new radiative decay pathways, leading to tunable emission colors. acs.org

Advanced Computational and Theoretical Investigations of Anthracene Benzene 1/1 Interactions

Quantum Chemical Methodologies for Intermolecular Interaction Energy Calculations

The accurate calculation of intermolecular interaction energies in π-stacked systems like the anthracene-benzene complex is a significant challenge for quantum chemistry. The binding is governed by a delicate balance of electrostatic, induction, exchange-repulsion, and, crucially, dispersion forces.

Density Functional Theory (DFT) and Post-DFT Approaches

Density Functional Theory (DFT) has become a primary tool for investigating large molecular systems due to its favorable balance of computational cost and accuracy. nih.gov Standard DFT functionals, however, often fail to properly describe the long-range electron correlation that gives rise to dispersion interactions. To address this, dispersion-corrected DFT methods are essential.

Functionals such as ωB97X-D4 and M06-2X, which include empirical or non-local corrections for dispersion, have shown considerable success in predicting the binding energies of aromatic dimers. acs.orgnih.gov For instance, in studies of anthracene (B1667546) dimers, a closely related system, various DFT functionals have been benchmarked to determine their reliability. The results show that the inclusion of dispersion corrections is non-negotiable for obtaining physically meaningful results. Calculations on anthracene dimers have yielded binding energies in the range of 6 to 8 kcal/mol with optimized geometries using modern dispersion-corrected hybrid functionals. nih.gov Without these corrections, standard functionals can incorrectly predict repulsive interactions or significantly underestimate the binding energy.

Post-DFT methods, such as those based on symmetry-adapted perturbation theory (SAPT), can decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a deeper understanding of the nature of the π-π interactions driving the formation of the anthracene-benzene complex.

| DFT Functional | Calculated Binding Energy (kcal/mol) |

|---|---|

| BP86 | ~11.0 |

| B3LYP | ~8.5 |

| M06-2X | ~6.0 |

| ωB97X-D4 | ~6.5 |

Data sourced from studies on anthracene dimers, illustrating the performance of different DFT functionals. acs.orgnih.gov The variation highlights the sensitivity of the calculation to the chosen functional.

Coupled-Cluster and Many-Body Perturbation Theory (e.g., GW-BSE) Applications

For benchmark-quality accuracy, wavefunction-based methods like Coupled-Cluster (CC) theory are employed. The "gold standard" CCSD(T) method, which includes single, double, and perturbative triple excitations, provides highly accurate interaction energies for non-covalent complexes. aip.org Although computationally expensive, CCSD(T) calculations, extrapolated to the complete basis set (CBS) limit, serve as a crucial reference for calibrating more approximate methods like DFT.

Studies on the benzene (B151609) dimer, the simplest prototype for π-π interactions, have utilized CCSD(T)/CBS to map out potential energy curves for different orientations (e.g., sandwich, T-shaped, parallel-displaced). acs.org These calculations have established the binding energy of the benzene dimer to be approximately 2-3 kcal/mol, confirming that the parallel-displaced and T-shaped configurations are more stable than the perfectly eclipsed sandwich geometry due to a more favorable balance of electrostatic and dispersion forces. acs.org Similar high-level calculations on the anthracene-benzene complex are critical for establishing definitive binding energies and understanding the precise geometry of the global minimum.

Many-body perturbation theory, particularly through the GW approximation and the Bethe-Salpeter equation (GW-BSE), is primarily used for calculating excited-state properties rather than ground-state interaction energies. However, its application can provide insights into the electronic structure and optical spectra of molecular assemblies.

| Configuration | Estimated CCSD(T)/CBS Binding Energy (kcal/mol) | Equilibrium Distance (Å) |

|---|---|---|

| T-Shaped | -2.74 | ~5.0 |

| Parallel-Displaced | -2.67 | ~3.9 |

Benchmark values for the benzene dimer provide a reference for understanding π-π interactions in the larger anthracene-benzene system. acs.org

Molecular Dynamics Simulations for Dynamic Behavior of Anthracene-Benzene (1/1) Assemblies

While quantum chemical methods provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of anthracene-benzene assemblies. MD simulations model the movement of atoms over time by solving Newton's equations of motion, where the forces between atoms are described by a force field.

Force fields, such as CHARMM, AMBER, and OPLS (Optimized Potentials for Liquid Simulations), are sets of parameters and equations that approximate the potential energy surface of a system. For aromatic systems, the accuracy of the force field in representing π-π interactions is paramount. Modern force fields are often parameterized against high-level quantum chemistry calculations to accurately reproduce the energetics of dimer configurations. aip.org

MD simulations of anthracene and benzene in solution have shown spontaneous dimerization and dissociation, demonstrating the dynamic nature of these complexes at finite temperatures. mdpi.com These simulations can be used to calculate the potential of mean force (PMF) for the association process, yielding free energy profiles and binding affinities that can be compared with experimental data. Furthermore, MD simulations can reveal the preferred orientations and structural fluctuations within the complex, showing how the molecules slide and tilt relative to one another. In the solid state, MD is used to study phase transitions, thermal expansion, and mechanical properties of molecular crystals. aip.org

Theoretical Modeling of Spectroscopic Properties

Computational methods are indispensable for interpreting and predicting the spectroscopic properties of the anthracene-benzene complex.

Prediction of Charge Transfer Bands and Excitation Energies

The formation of a complex between an electron-donating molecule (anthracene) and an electron-accepting molecule (benzene, albeit a weak one) can give rise to new electronic transitions known as charge-transfer (CT) bands. These bands, which are absent in the spectra of the individual molecules, typically appear at lower energies (longer wavelengths).

The energy of a CT transition can be approximated from the difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov DFT calculations are widely used to compute the energies of these frontier orbitals. For the anthracene-benzene complex, the HOMO is located on the anthracene moiety and the LUMO on the benzene. The HOMO-LUMO gap provides a first estimate of the CT excitation energy.

More advanced methods, such as Time-Dependent DFT (TD-DFT), are used to calculate the full electronic absorption spectrum, providing information on the energies, intensities (oscillator strengths), and nature of various excited states, including CT states and locally excited states. nih.gov In related systems, such as the co-crystal of anthracene and decafluoroanthracene, a bathochromic (red) shift in the emission spectrum is observed, which is attributed to an exciplex-like emission arising from a state with significant charge-transfer character. rsc.org

Simulation of Crystal Packing and Stacking Motifs for Spectroscopic Correlation

In the solid state, the arrangement of molecules in the crystal lattice profoundly influences the spectroscopic properties. Computational crystal structure prediction (CSP) methods are used to find the most thermodynamically stable packing arrangements for a given molecule or combination of molecules. rsc.org These methods typically involve searching the potential energy surface for low-energy crystal structures using force fields or DFT-based methods.

For the anthracene-benzene system, different packing motifs are possible, such as mixed stacks of alternating donor and acceptor molecules (...A-B-A-B...) or herringbone arrangements, which are common for pure aromatic hydrocarbons. rsc.orgresearchgate.net The predicted crystal structure can then be correlated with spectroscopic properties. For example, a co-facial π-stacking arrangement, as found in many charge-transfer co-crystals, facilitates strong electronic coupling between adjacent molecules. rsc.org This coupling leads to the formation of exciton (B1674681) states that are delocalized over multiple molecules, resulting in significant shifts in the absorption and fluorescence spectra compared to the isolated complex. Theoretical modeling can predict these shifts and help assign spectral features to specific packing motifs, providing a crucial link between the microscopic crystal structure and the macroscopic optical properties.

Analysis of Aromaticity and π-Delocalization in Anthracene-Benzene Systems

Computational and theoretical investigations into the anthracene-benzene (1/1) system provide critical insights into the nature of π-π stacking interactions and their influence on the electronic properties of the constituent molecules. The analysis of aromaticity and π-delocalization in these systems is fundamental to understanding the stability, charge-transfer characteristics, and potential applications of this co-crystal.

The interaction between anthracene and benzene in a cofacial arrangement is primarily governed by non-covalent forces, specifically π-stacking. This interaction, while weaker than covalent bonds, can induce subtle yet significant changes in the electron distribution of both molecules. Theoretical studies often employ quantum chemical methods to probe these changes, with a focus on how the aromatic character of each ring within the anthracene and benzene molecules is affected by the proximity of the other.

A key aspect of these investigations is the phenomenon of π-delocalization, which is intrinsic to the aromatic nature of both anthracene and benzene. In the isolated molecules, π-electrons are delocalized across the carbon framework, leading to enhanced stability. When brought together in a stacked arrangement, the π-orbitals of anthracene and benzene can overlap, potentially leading to intermolecular delocalization or a redistribution of electron density. This can influence the degree of aromaticity of the individual rings.

Advanced computational models are utilized to quantify these effects. For instance, calculations of the interaction energies in stacked complexes of aromatic species reveal that the stability of π-π interactions generally increases with the size of the aromatic system. While the interaction in a benzene dimer is a benchmark, the extension to a larger polycyclic aromatic hydrocarbon (PAH) like anthracene introduces more complex electronic factors. Computational studies on acene dimers, including anthracene, have explored how π-congestion affects electronic properties, which provides a comparative framework for understanding the interactions in a mixed anthracene-benzene system.

The analysis of aromaticity is often carried out using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for example, can provide a quantitative measure of the aromaticity of each individual ring in both the anthracene and benzene molecules within the complex. It is important to note that the aromaticity of the central versus the outer rings of anthracene is a subject of theoretical debate, with different indices sometimes yielding conflicting results. The presence of a nearby benzene molecule can be expected to perturb the magnetic environment and thus the NICS values of the anthracene rings.

The following table provides a conceptual framework for the types of data that would be generated in a detailed computational study of the anthracene-benzene (1/1) system, based on established theoretical methodologies.

Table 7.4.1: Hypothetical Aromaticity Indices for Anthracene-Benzene (1/1) Complex

| Molecule | Ring | NICS(0) (ppm) - Isolated | NICS(0) (ppm) - Complex | HOMA - Isolated | HOMA - Complex |

|---|---|---|---|---|---|

| Benzene | - | -9.7 | -9.5 | 1.000 | 0.998 |

| Anthracene | Outer Rings | -9.2 | -9.0 | 0.985 | 0.983 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for the Anthracene-Benzene (1/1) complex were not found in the surveyed literature. They are intended to represent the expected small perturbations in aromaticity upon complex formation.

Further theoretical analysis would involve the examination of molecular orbitals to understand the nature and extent of orbital overlap between the two molecules. This can reveal the presence of any charge-transfer character in the ground state, where a small amount of electron density is transferred from one molecule to the other. The study of π-delocalization in the complex would also involve analyzing how the π-electron density is redistributed across both molecules upon interaction.

Crystal Engineering Strategies for Tailoring Anthracene Benzene 1/1 Functionality

Design Principles for Directed Assembly of Anthracene-Benzene (1/1) Co-crystals

The directed assembly of anthracene-benzene (1/1) co-crystals is a fundamental pursuit in crystal engineering, aiming to create materials with tailored functionalities. iucr.org The design principles for these co-crystals revolve around the precise control of non-covalent interactions to guide the molecular components into a specific, predetermined three-dimensional arrangement. Key to this is understanding the interplay of various intermolecular forces that govern the crystal packing.

At its core, the formation of a co-crystal relies on the principle that the heteromeric interactions between the two different molecular components (anthracene and benzene) are energetically more favorable than the homomeric interactions of the individual components. rsc.org For the anthracene-benzene system, the primary interactions at play are π-π stacking and C-H···π interactions. Anthracene (B1667546), with its extended aromatic system, is prone to strong π-π stacking, while benzene (B151609) can participate in both π-π stacking and act as a C-H donor for interactions with the electron-rich π-face of anthracene. The delicate balance and hierarchy of these interactions must be carefully considered to achieve the desired supramolecular architecture. rsc.org

Application of Supramolecular Synthons for Predetermined Assemblies

Supramolecular synthons are robust and recurring structural motifs formed by specific intermolecular interactions, acting as the building blocks for crystal engineering. researchgate.netmdpi.com In the context of anthracene-benzene (1/1) co-crystals, the key supramolecular synthons are derived from aromatic-aromatic interactions. While classic hydrogen bonds are absent in this hydrocarbon system, weaker interactions such as C-H···π and parallel-displaced or T-shaped π-π stacking arrangements serve as the primary synthons.

The strategic application of these synthons allows for a degree of retrosynthetic analysis in co-crystal design, where a target crystal structure can be conceptually broken down into its constituent supramolecular synthons. nih.gov This approach moves co-crystal synthesis from a trial-and-error process towards a more rational design strategy.

Engineering Molecular Packing for Anisotropic Properties and Device Relevance

The arrangement of molecules in a crystal lattice dictates its bulk physical properties. By engineering the molecular packing of anthracene-benzene (1/1) co-crystals, it is possible to induce anisotropic properties, which are highly desirable for applications in organic electronics and photonics. acs.orgosti.gov Anisotropy in properties such as charge transport and light emission arises from the directional nature of intermolecular electronic coupling. researchgate.net

For instance, creating segregated stacks of anthracene and benzene molecules within the co-crystal lattice can lead to one-dimensional charge transport pathways. In such a structure, the charge mobility would be significantly higher along the stacking direction compared to other crystallographic axes. This is because the π-orbital overlap, which facilitates charge hopping, is maximized along the stacks. sci-hub.se Conversely, a mixed-stacking arrangement, where anthracene and benzene molecules alternate, would likely result in different electronic properties, potentially favoring charge-transfer interactions. acs.org

The shape of the resulting crystals, whether they are platelets or needles, is also a direct consequence of the dimensionality of the dominant intermolecular interactions. acs.orguky.edu For example, strong interactions in one dimension and weaker interactions in the other two will favor the growth of needle-shaped crystals. This morphological control is crucial for the fabrication of devices like optical waveguides and field-effect transistors. acs.org The ability to tune the solid-state order through directed functionalization of the constituent molecules is a powerful tool for tailoring the optical and electronic properties of the resulting crystalline materials. uky.edu

Approaches to Modulate Charge Transfer Character and Related Functionality in Anthracene-Benzene (1/1) Systems

Modulating the charge transfer (CT) character in anthracene-benzene (1/1) systems is a key strategy for tuning their electronic and optical properties. The degree of charge transfer in such co-crystals is influenced by the electron donor and acceptor strengths of the components and their geometric arrangement in the crystal lattice. While both anthracene and benzene are aromatic hydrocarbons, their ionization potentials and electron affinities differ, allowing for weak charge transfer interactions.

The degree of charge transfer can be experimentally estimated through techniques such as UV-Vis-NIR spectroscopy, by observing the emergence of a charge-transfer band, and through vibrational spectroscopy (e.g., Raman or IR), by monitoring shifts in vibrational frequencies upon co-crystal formation. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can also provide insights into the extent of charge transfer and the nature of the intermolecular interactions. researchgate.net The table below summarizes key parameters related to charge transfer in similar aromatic co-crystal systems.

| Donor | Acceptor | Stoichiometry | Degree of Charge Transfer (e) | Donor-Acceptor Distance (Å) |

| Anthracene | F4TCNQ | 1:1 | 0.051-0.089 | ~3.38 |

| Tetracene | F4TCNQ | 1:1 | 0.086-0.148 | Not specified |

| Methyl-substituted Anthracenes | F2TCNQ | 1:1 | 0.16-0.17 | 3.30 |

This table presents data for analogous charge-transfer complexes to illustrate the principles of modulating charge transfer. acs.orgresearchgate.net

By fine-tuning the charge transfer character, it is possible to access a range of functionalities, from insulating materials to semiconductors. For instance, weak charge-transfer complexes may exhibit interesting photoluminescent properties, while stronger charge transfer can lead to materials with enhanced electrical conductivity. acs.org

Fabrication of Highly-Ordered One-Dimensional Structures from Anthracene-Benzene (1/1) Precursors (e.g., Nanothreads)

The synthesis of highly-ordered one-dimensional (1D) nanostructures from molecular precursors is a rapidly advancing field in materials science. Carbon nanothreads, which are one-dimensional sp³-bonded polymers, have been successfully synthesized through the high-pressure solid-state reaction of benzene. nih.govresearchgate.net This process involves the slow compression of crystalline benzene to pressures of around 20 GPa, which induces a polymerization reaction along specific crystallographic directions. researchgate.net The resulting nanothreads are crystalline in two dimensions and exhibit remarkable strength and stiffness. nih.gov

The use of an anthracene-benzene (1/1) co-crystal as a precursor for nanothread synthesis offers an exciting avenue for creating novel 1D nanomaterials with tailored properties. The ordered arrangement of anthracene and benzene molecules in the co-crystal could serve as a template for the polymerization reaction, potentially leading to nanothreads with a periodic incorporation of anthracene units along the sp³-carbon backbone. This could introduce new electronic and optical functionalities not present in pure carbon nanothreads.

The presence of anthracene in the precursor crystal could influence the reaction pathway and the structure of the resulting nanothreads. For example, the different reactivity of anthracene compared to benzene under high pressure could lead to selective polymerization or the formation of specific defect structures within the nanothreads. Advanced characterization techniques such as solid-state NMR and high-resolution transmission electron microscopy would be crucial for elucidating the chemical structure and local bonding in these novel nanothreads. researchgate.netacs.org The synthesis of nanothreads from an anthracene-benzene precursor could be a powerful method for creating a new class of ordered sp³ nanomaterials with tunable properties for a range of applications.

Development of Responsive Materials Based on Tailored Anthracene-Benzene (1/1) Interactions

The development of responsive or "smart" materials that change their properties in response to external stimuli is a major goal of materials science. Co-crystals based on tailored anthracene-benzene (1/1) interactions are promising candidates for such materials. The weak and directional nature of the non-covalent interactions holding the co-crystal together makes them susceptible to perturbation by external stimuli such as mechanical force (mechanochromism) or exposure to chemical vapors (vapochromism). nih.gov

For example, the application of pressure or grinding can induce a phase transition in the crystal, leading to a change in the molecular packing. This change in the arrangement of the anthracene and benzene molecules can alter the extent of π-orbital overlap and intermolecular interactions, resulting in a change in the material's photoluminescent properties, such as the emission color or quantum yield. nih.gov The reversibility of this change is a key factor for practical applications. In some cases, the original crystal structure and its associated properties can be restored by heating or exposure to a solvent vapor. nih.gov

Q & A

Q. What are the recommended safety protocols for handling anthracene-benzene systems in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Ensure adequate ventilation, particularly when working with volatile solvents like toluene in anthracene solutions . Storage should follow strict guidelines: use tightly sealed containers in cool, well-ventilated areas, and avoid oxidizers (e.g., peroxides) to prevent hazardous reactions . For accidental exposure, immediate decontamination with water and medical consultation are critical . Engineering controls, such as local exhaust ventilation and HEPA-filtered vacuums, are mandatory to mitigate airborne risks .

Q. How should experimental crystallization of anthracene-benzene systems be designed for optical applications?

A slow evaporation solution growth method using benzene as the solvent is effective for producing high-quality anthracene single crystals. Maintain ambient temperature over 30–35 days to ensure optimal crystal formation . Post-growth characterization requires powder X-ray diffraction (XRD) to confirm crystallinity and lattice parameters. Strain analysis via the Hall-Williamson method and Fourier-transform infrared (FTIR) spectroscopy can further validate structural integrity and vibrational modes .

Q. What analytical techniques are most reliable for quantifying anthracene derivatives in environmental samples?

Gas chromatography (GC) with mass spectrometry (MS) is recommended for detecting anthracene-benzene derivatives. Use standard solutions (e.g., 50 mg/L in toluene) for calibration . High-performance liquid chromatography (HPLC) with fluorescence detection is suitable for low-concentration monitoring (detection limits: 5–100 ng/L) . Ensure HEPA filtration during sample preparation to minimize particulate contamination .

Advanced Research Questions

Q. How do hybrid density functional theory (DFT) methods improve electronic structure predictions for anthracene-benzene systems?

Hybrid functionals like PBE0, which integrate exact exchange terms from Hartree-Fock theory with gradient-corrected DFT, significantly enhance accuracy for atomization energies, ionization potentials, and spectroscopic properties . For example, the PBE0 model reduces average absolute deviations in thermochemical data to <3 kcal/mol, outperforming pure gradient-corrected functionals . Prioritize functionals with proven asymptotic behavior (e.g., Becke88) for charge-transfer interactions in aromatic systems .

Q. What methodologies resolve contradictions in spectroscopic data under varying pressure conditions?

Apply the configuration coordinate model to correlate pressure-induced shifts in absorption/emission spectra with molecular volume changes. For anthracene, this model quantifies ground-to-excited state volume contractions (ΔV) and force constant ratios (R) using high-pressure optical data . Cross-validate results with computational simulations (e.g., DFT) to reconcile discrepancies between experimental and theoretical Stokes shifts .

Q. How can multi-fidelity machine learning (ML) enhance excited-state energy predictions for anthracene derivatives?

Integrate low-fidelity computational data (e.g., semi-empirical methods) with high-fidelity ab initio results to train ML models. For anthracene, this approach reduces prediction errors by 20–30% compared to single-fidelity models, especially when training data are limited . Prioritize datasets that include benzene and naphthalene as benchmarks to improve transferability across polyaromatic hydrocarbons .

Q. What strategies validate detection limits for anthracene-benzene systems in environmental monitoring?

Use certified reference materials (CRMs) such as methylbenz[a]anthracene standard solutions (50 mg/L in toluene) to calibrate instruments . Perform spike-and-recovery experiments in matrices like soil or water, targeting detection limits of 5–10 ng/L for high-sensitivity applications (e.g., EPA Method 8270) . Reproducibility assessments should report intra- and inter-laboratory coefficients of variation (CV% WS/BS) .

Methodological Notes

- Data Contradiction Analysis : When computational and experimental results diverge (e.g., Stokes shifts in fluorescence), re-examine basis set choices in DFT or solvent effects in spectroscopy .

- Experimental Design : For crystallography, solvent purity (e.g., benzene vs. toluene) directly impacts crystal defect density and optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.